{[3,5-Bis(trifluoromethyl)phenyl]amino}[benzylamino]methane-1-thione
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Overview
Description
VPC-70063: is a potent inhibitor of the Myc-Max transcriptional activity. It has shown significant potential in inhibiting the Myc-Max interaction, which is crucial in the regulation of gene expression related to cell growth and proliferation. This compound has been identified as a promising candidate for further development in cancer research, particularly for prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of VPC-70063 involves the reaction of 3,5-bis(trifluoromethyl)aniline with benzyl isothiocyanate to form the thiourea derivative. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard chromatographic techniques .
Industrial Production Methods: : While specific industrial production methods for VPC-70063 are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: : VPC-70063 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiourea moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted thiourea derivatives .
Scientific Research Applications
Chemistry: : VPC-70063 is used as a tool compound in chemical biology to study the Myc-Max interaction and its role in gene regulation. It helps in understanding the molecular mechanisms underlying cancer cell proliferation .
Biology: : In biological research, VPC-70063 is utilized to investigate the pathways regulated by Myc-Max and their implications in cancer biology. It aids in identifying potential therapeutic targets for cancer treatment .
Medicine: : VPC-70063 has shown promise in preclinical studies as a potential therapeutic agent for prostate cancer. It is being explored for its ability to inhibit cancer cell growth and induce apoptosis in cancer cells .
Industry: : While its industrial applications are still under exploration, VPC-70063 holds potential for development into a commercial therapeutic agent for cancer treatment .
Mechanism of Action
VPC-70063 exerts its effects by inhibiting the Myc-Max interaction, which is essential for the transcriptional regulation of genes involved in cell growth and proliferation. By blocking this interaction, VPC-70063 disrupts the downstream signaling pathways, leading to reduced cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
VPC-70619: Another Myc-Max inhibitor with a similar mechanism of action but different chemical structure.
10058-F4: A previously identified Myc inhibitor with a different scaffold.
D347-2761: A dual-targeting c-Myc inhibitor that blocks c-Myc/Max heterodimerization and affects its stability.
Uniqueness: : VPC-70063 stands out due to its potent inhibition of Myc-Max transcriptional activity with an IC50 value of 8.9 μM. It has shown superior performance in various in vitro assays compared to other Myc inhibitors, making it a promising candidate for further development .
Biological Activity
Introduction
The compound {[3,5-Bis(trifluoromethyl)phenyl]amino}[benzylamino]methane-1-thione (CAS Number: 13571-44-3) is a thione derivative known for its complex structure, which includes trifluoromethyl groups that enhance its lipophilicity and metabolic stability. This article explores its biological activities, synthesis methods, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C16H12F6N2S, with a molecular weight of 378.3 g/mol. The structural features include:
- Thione Group : A sulfur-containing functional group that can exhibit significant biological activity.
- Trifluoromethyl Groups : These groups are known to influence the compound's solubility and interaction with biological targets.
Biological Activity
Research indicates that compounds with thione functionalities often exhibit notable pharmacological effects. Preliminary studies suggest the following potential activities for This compound :
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including steroid 5α-reductase type 1 (SRD5A1). For instance, derivatives of caffeic acid containing the trifluoromethyl moiety demonstrated significant inhibition of DHT production with an IC50 of 1.44 µM, indicating a promising avenue for further exploration in androgenic alopecia treatment .
- Antimicrobial Activity : Thiones are often evaluated for their antimicrobial properties, although specific data on this compound is limited. Comparative analysis with structurally similar compounds suggests a potential for bioactivity against various pathogens.
Comparative Analysis with Related Compounds
The unique structural features of This compound can be compared to other thione derivatives:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Thioacetamide | Simple thioamide structure | Antimicrobial | Less complex than thione |
Benzothiazole | Contains sulfur and nitrogen | Anticancer | Exhibits distinct mechanisms |
Triazole derivatives | Multiple nitrogen atoms | Antifungal | High bioactivity due to heterocycles |
The presence of trifluoromethyl groups may enhance the potency and selectivity of This compound compared to these compounds.
Synthesis Methods
Several synthetic approaches can be employed to prepare This compound , including:
- Amidation Reactions : Utilizing commercially available precursors to introduce the benzyl and trifluoromethyl moieties.
- Reductive Amination : This method has been successfully applied to synthesize related compounds with similar structural features .
Case Studies and Research Findings
A significant study involving caffeic acid derivatives highlighted the potential of trifluoromethyl-substituted compounds in inhibiting SRD5A1. The findings indicated that these compounds could modulate enzyme functions effectively while maintaining low cytotoxicity levels . The results suggested that the mechanism of action involved both direct enzymatic inhibition and suppression of enzyme expression.
Properties
Molecular Formula |
C16H12F6N2S |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
1-benzyl-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C16H12F6N2S/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)24-14(25)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,23,24,25) |
InChI Key |
PIQMVCPITQIXGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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